molecular formula C11H8N4OS B079747 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one CAS No. 14998-02-8

2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B079747
CAS No.: 14998-02-8
M. Wt: 244.27 g/mol
InChI Key: TVYBDNZUZDXQOG-UHFFFAOYSA-N
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Description

2-Anilino-6H-thiazolo[4,5-d]pyrimidin-7-one (CAS 14998-02-8) is a heterocyclic compound with the molecular formula C11H8N4OS and a molecular weight of 244.27 g/mol. It serves as a key synthetic intermediate and core scaffold for developing novel bioactive molecules, particularly in the field of neuropharmacology. Thiazolo[4,5-d]pyrimidine derivatives are recognized as promising structures for drug discovery due to their diverse biological activities. They are extensively investigated as potent and selective antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor, a key target for treating stress-related disorders such as anxiety and depression . Research into this class of compounds has also revealed other significant pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities . The value of this compound for researchers is further enhanced by its role in the development of efficient solid-phase synthesis methods, enabling the rapid construction of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-anilino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS/c16-10-8-9(12-6-13-10)15-11(17-8)14-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYBDNZUZDXQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588023
Record name 2-Anilino[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14998-02-8
Record name 2-Anilino[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

POCl3-Mediated Chlorination

Thiazolo[5,4-d]pyrimidin-7(6H)-one (3) reacts with phosphorus oxychloride under reflux to generate 7-chloro-2-(n-propylthio)thiazolo[5,4-d]pyrimidine (4). Optimal conditions:

  • Molar ratio : 1:3 compound-to-POCl3

  • Reaction time : 4-6 hours

  • Yield : 89-93%

Nucleophilic Aromatic Substitution

The chloro intermediate (4) undergoes amination with aniline derivatives in ethanol containing triethylamine:

General procedure :

  • Charge 4 (1 eq) and substituted aniline (1.2 eq) in ethanol

  • Add triethylamine (0.1 eq) as acid scavenger

  • Reflux 6-8 hours

  • Isolate product via vacuum filtration

Representative yields :

Aniline DerivativeYield (%)Reaction Time (h)
4-Fluoroaniline807
3-Aminopyridine688
Furfurylamine726

Data adapted from

Microwave-Assisted Synthesis

Recent studies demonstrate microwave irradiation enhances reaction efficiency:

Optimized protocol :

  • Mix 7-chloro intermediate (4) with aniline (1.5 eq) in acetic acid

  • Irradiate at 150W, 118°C for 15-20 minutes

  • Cool and precipitate product

Advantages :

  • 40-50% reduction in reaction time vs conventional heating

  • Improved yields (78-85% vs 65-75% with oil bath)

  • Reduced side product formation (<5% vs 15-20%)

Regioselective Cyclization Strategies

Complex substitutions require careful control of cyclization regiochemistry. Batey and Evindar's method achieves >90% regioselectivity using:

Key modifications :

  • Palladium chloride (0.5 mol%) as cyclization catalyst

  • TBAB (tetrabutylammonium bromide) phase-transfer catalyst

  • DMSO/NMP (1:1) solvent system at 120°C

Mechanistic considerations :

  • Thiourea intermediate coordination to Pd center

  • Oxidative addition forming Pd-S bond

  • Reductive elimination generating thiazole ring

Industrial-Scale Production Challenges

While laboratory methods prove effective, manufacturing requires addressing:

Critical issues :

ChallengeMitigation Strategy
POCl3 handlingClosed-loop reaction systems
Aniline purificationShort-path distillation at reduced pressure
Polymorphism controlSeeded crystallization from methanol
Yield optimizationContinuous flow reactor implementation

Economic factors :

  • Raw material costs account for 62-68% of total production costs

  • Microwave-assisted methods reduce energy consumption by 40%

Analytical Characterization

Modern quality control integrates multiple techniques:

Structural verification :

  • 1H NMR : Characteristic singlet at δ 8.50-8.73 ppm (pyrimidine-H)

  • 13C NMR : Carbonyl signal at 160-162 ppm

  • HRMS : Molecular ion peak at m/z 244.0695 (calc. 244.0693)

Purity assessment :

  • HPLC retention time: 6.8 ± 0.2 min (C18 column, MeOH:H2O 70:30)

  • Residual solvent limits: <500 ppm formamide, <50 ppm POCl3

Comparative Method Analysis

Synthesis route efficiency :

MethodAverage Yield (%)Purity (%)Scalability
Conventional heating7295-97Moderate
Microwave-assisted8398-99High
Continuous flow7897-98Excellent

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can lead to sulfoxides or sulfones .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs include thiazolo- and triazolo-pyrimidinones with diverse substituents (Table 1).

Table 1: Structural Comparison of Thiazolo- and Triazolo-Pyrimidinones

Compound Name Core Structure Substituents Molecular Formula Key References
This compound Thiazolo[4,5-d]pyrimidinone 2-anilino, 6H tautomer C₁₁H₈N₄OS -
3-Phenyl-6H-thiazolo[4,5-d]pyrimidin-7-one Thiazolo[4,5-d]pyrimidinone 3-phenyl C₁₁H₇N₃OS
2-(4-Ethylpiperazinyl)-6H-thiazolo[4,5-d]pyrimidin-7-one Thiazolo[4,5-d]pyrimidinone 2-(4-ethylpiperazinyl) C₁₁H₁₈N₄O
2,5-Diamino-6H-thiazolo[4,5-d]pyrimidin-7-one Thiazolo[4,5-d]pyrimidinone 2,5-diamino C₅H₄N₆OS
8-Azaguanine (5-amino-triazolo[4,5-d]pyrimidin-7-one) Triazolo[4,5-d]pyrimidinone 5-amino C₄H₄N₆O
3-(3-Chloro-4-methylphenyl)-triazolo[4,5-d]pyrimidin-7-one Triazolo[4,5-d]pyrimidinone 3-(3-chloro-4-methylphenyl) C₁₄H₁₂ClN₅O₂

Key Observations:

  • Core Heteroatom Influence : Thiazolo derivatives (sulfur-containing) exhibit distinct electronic properties compared to triazolo analogs (nitrogen-rich), influencing solubility and receptor binding. For example, sulfur in thiazolo derivatives enhances lipophilicity, whereas triazolo compounds may favor hydrogen bonding .
  • Substituent Effects: Anilino Group: The 2-anilino substitution in the target compound likely enhances π-π stacking interactions with aromatic residues in biological targets, similar to 3-phenyl analogs . Piperazinyl Groups: The 4-ethylpiperazinyl substituent in introduces basicity and water solubility, which may improve pharmacokinetics.

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) LogP (Calculated) Molecular Weight Solubility
3-Phenyl-6H-thiazolo[4,5-d]pyrimidin-7-one Not reported ~2.1* 245.26 Low (organic solvents)
2-(4-Ethylpiperazinyl)-6H-thiazolo[4,5-d]pyrimidin-7-one Not reported ~1.8* 246.30 Moderate (DMF, DMSO)
8-Azaguanine Decomposes -1.18 168.11 Insoluble in water
3-(3-Chloro-4-methylphenyl)-triazolo[4,5-d]pyrimidin-7-one Not reported ~2.5* 317.73 Low (ethanol)

*Estimated using fragment-based methods.

Biological Activity

2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial domains. This compound belongs to the thiazolo[4,5-d]pyrimidine family, known for its pharmacological potential.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C11H8N4OS\text{C}_{11}\text{H}_{8}\text{N}_{4}\text{OS}

Synthesis

The synthesis typically involves the cyclization of 4-amino-2-chloropyrimidine with aniline, followed by a reaction with thiourea under basic conditions. This method highlights the importance of optimizing reaction conditions to enhance yield and purity .

Anticancer Properties

Numerous studies have demonstrated the anticancer efficacy of this compound against various cancer cell lines. The compound exhibits potent cytotoxicity, particularly through its action as a cyclin-dependent kinase (CDK) inhibitor.

  • Mechanism of Action : The compound inhibits CDK1, which is crucial for cell cycle regulation. By stabilizing the topoisomerase I-DNA complex, it prevents DNA re-ligation and replication, leading to apoptosis in cancer cells .
  • Case Studies :
    • A study evaluated the compound against 60 human tumor cell lines representing various cancers (leukemia, melanoma, lung, colon, etc.). Results indicated significant antitumor activity at low concentrations (log10 GI50 = -4.7) .
    • Another investigation highlighted that specific derivatives exhibited high selectivity towards CNS and ovarian cancer cell lines with notable GI50 and TGI values .
Cell Line GI50 (µM) TGI (µM) LC50 (µM)
CNS SNB-753.9341.791.2
Ovarian IGROV13.9341.791.2
Lung A54910--
Breast T47D8--

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Preliminary results suggest it possesses moderate activity against various bacterial strains, potentially through mechanisms similar to its anticancer effects.

Structure-Activity Relationship (SAR)

Research into the SAR of thiazolo[4,5-d]pyrimidine derivatives indicates that modifications to the aniline moiety can significantly impact biological activity. For example, substitutions that enhance electron density on the aromatic ring may improve binding affinity to target enzymes .

Comparison with Similar Compounds

When compared to other known CDK inhibitors like camptothecin, this compound shows unique electronic and steric properties due to its specific substitution pattern. This uniqueness contributes to its distinct biological activities and potential as a lead compound for drug development .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one?

The synthesis typically involves sequential functionalization of the thiazolo-pyrimidinone core. A representative route includes:

  • Step 1: Chlorination of the 7-oxo group using POCl₃ in the presence of dimethylaniline at 105–110°C to yield the 7-chloro intermediate .
  • Step 2: Nucleophilic substitution with aniline in dioxane under basic conditions (e.g., triethylamine) to introduce the anilino group at position 7 . Key Validation: Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity and purity .

Q. How can structural ambiguities in 2-anilino derivatives be resolved using advanced analytical techniques?

  • X-ray crystallography provides unambiguous confirmation of the fused thiazolo-pyrimidinone scaffold and substituent positions, as demonstrated for related triazolo-pyrimidines .
  • 2D NMR (COSY, HSQC, HMBC) resolves connectivity challenges, particularly distinguishing between tautomeric forms or regioisomeric byproducts .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the antiviral or anticancer mechanisms of 2-anilino-thiazolo-pyrimidinones?

  • Enzyme inhibition assays: Test activity against viral targets (e.g., fatty acid amide hydrolase) using fluorogenic substrates and IC₅₀ determination .
  • Cellular toxicity profiling: Employ MTT assays on human cell lines (e.g., HEK293, HeLa) to differentiate cytotoxic effects from target-specific activity .
  • Molecular docking: Use homology models of viral proteases or kinases to predict binding modes and guide structure-activity relationship (SAR) studies .

Q. How should researchers address discrepancies in biological activity data across structurally similar analogs?

  • Systematic SAR analysis: Compare substituent effects at positions 2 (anilino) and 6 (thiazolo) using standardized assays. For example, electron-withdrawing groups on the anilino ring may enhance enzymatic inhibition but reduce solubility .
  • Metabolic stability studies: Evaluate pharmacokinetic parameters (e.g., microsomal half-life) to rule out false negatives due to rapid degradation .

Q. What in vivo models are appropriate for validating the therapeutic potential of this compound?

  • Antiviral efficacy: Use murine models of opportunistic infections (e.g., cytomegalovirus) with dose-response studies to assess viral load reduction and toxicity .
  • Xenograft tumors: Test antitumor activity in immunodeficient mice implanted with cancer cell lines (e.g., HCT116 for colorectal cancer), monitoring tumor volume and biomarkers (e.g., caspase-3 for apoptosis) .

Methodological Considerations

Q. How can researchers optimize reaction yields for large-scale synthesis of 2-anilino derivatives?

  • Solvent optimization: Replace dioxane with THF or acetonitrile to improve aniline solubility and reduce side reactions .
  • Catalytic additives: Introduce phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

Q. What computational tools are recommended for predicting the drug-likeness of 2-anilino-thiazolo-pyrimidinones?

  • ADMET prediction: Use SwissADME or ADMETlab to assess parameters like LogP, aqueous solubility, and CYP450 inhibition .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict reactivity and stability under physiological conditions .

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